1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole

Hammett constant regioisomer SAR electron-withdrawing group

1-Tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole (CAS 868218-15-9) is a synthetic small molecule (C₁₈H₁₇F₃N₂O₂S₂, MW 414.46) belonging to the 2-thio-substituted 4,5-dihydro-1H-imidazole class. It features an N1-tosyl (p-toluenesulfonyl) protecting group, a C2-benzylthioether linkage, and a 3-(trifluoromethyl)phenyl moiety at the benzyl terminus.

Molecular Formula C18H17F3N2O2S2
Molecular Weight 414.46
CAS No. 868218-15-9
Cat. No. B2364929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole
CAS868218-15-9
Molecular FormulaC18H17F3N2O2S2
Molecular Weight414.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H17F3N2O2S2/c1-13-5-7-16(8-6-13)27(24,25)23-10-9-22-17(23)26-12-14-3-2-4-15(11-14)18(19,20)21/h2-8,11H,9-10,12H2,1H3
InChIKeyAYHRJAMLVWYOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole (868218-15-9) – Structural Context and Compound-Class Definition


1-Tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole (CAS 868218-15-9) is a synthetic small molecule (C₁₈H₁₇F₃N₂O₂S₂, MW 414.46) belonging to the 2-thio-substituted 4,5-dihydro-1H-imidazole class . It features an N1-tosyl (p-toluenesulfonyl) protecting group, a C2-benzylthioether linkage, and a 3-(trifluoromethyl)phenyl moiety at the benzyl terminus. The compound is catalogued as a research building block and screening library member by specialty chemical suppliers, with typical supplied purity ≥95% .

Why 1-Tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole Cannot Be Freely Substituted by In-Class Analogs


This compound occupies a distinct position within the 2-thio-substituted dihydroimidazole family due to two orthogonal structural variables: (i) the regioisomeric placement of the –CF₃ group at the benzyl meta (3‑) position versus the more common para (4‑) analog, and (ii) the presence of the N-tosyl group, which markedly alters lipophilicity and hydrogen-bonding capacity relative to non‑tosylated hydrobromide salts . Meta‑CF₃ substitution imposes a different Hammett electronic constant (σₘ = 0.43) compared to para‑CF₃ (σₚ = 0.54) [1], which directly modulates the electron density of the imidazole ring and thus its reactivity and potential target‑binding profile. Consequently, neither the untosylated core scaffold nor the 4‑CF₃ regioisomer can serve as a reliable proxy for structure‑activity relationship (SAR) or procurement decisions.

Quantitative Differentiation Evidence for 1-Tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole (868218-15-9)


Regioisomeric CF₃ Position: Meta (3‑CF₃) vs. Para (4‑CF₃) Electronic Differentiation

The 3‑CF₃ substituent on the benzyl ring of the target compound exerts a Hammett σₘ value of 0.43, whereas the 4‑CF₃ regioisomer (CAS 868218‑27‑3) exerts σₚ = 0.54 [1]. This 0.11‑unit difference represents a ~26% larger electron‑withdrawing effect through the π‑system for the para analog, which alters the pKₐ of the dihydroimidazole ring nitrogen and consequently its hydrogen‑bond donor/acceptor capacity in biological targets.

Hammett constant regioisomer SAR electron-withdrawing group imidazole basicity

Lipophilicity Impact of N‑Tosylation vs. Hydrobromide Salt Form

The N‑tosyl group substantially increases lipophilicity compared to the corresponding hydrobromide salt. The non‑tosylated analog 2‑{[4‑(trifluoromethyl)benzyl]thio}‑4,5‑dihydro‑1H‑imidazole hydrobromide has an estimated logP of ~2.1, while the tosylated form is expected to be approximately 1.5–2.0 logP units higher based on the additive contribution of the p‑toluenesulfonyl moiety (πₜₒₛ ≈ 1.7) [1]. Although the specific experimental logP for the 3‑CF₃ target compound is unreported, the same principle applies to both regioisomers.

logP lipophilicity tosyl protection salt form

Molecular Formula and Mass Identity vs. Closest Catalog Analogs

The target compound shares the exact molecular formula C₁₈H₁₇F₃N₂O₂S₂ (MW 414.46) with its 4‑CF₃ regioisomer (CAS 868218‑27‑3) and the N‑((1‑methyl‑1H‑pyrrol‑2‑yl)methyl)‑N‑(thiophen‑2‑ylmethyl)‑3‑(trifluoromethyl)benzenesulfonamide constitutional isomer . However, it is mass‑distinct from other commercially catalogued 1‑tosyl‑2‑(benzylthio)‑4,5‑dihydro‑1H‑imidazole analogs: the 4‑chlorobenzyl analog (C₁₇H₁₇ClN₂O₂S₂, MW 380.91) is 33.55 Da lighter, the 2,5‑dimethylbenzyl analog (C₁₉H₂₂N₂O₂S₂, MW 374.52) is 39.94 Da lighter, and the 2‑fluorobenzyl analog (C₁₇H₁₇FN₂O₂S₂, MW 364.46) is 50.00 Da lighter .

molecular weight isomeric differentiation building block

Cytokine‑Release‑Inhibitory Pharmacophore of the 2‑Thio‑Substituted Imidazole Patent Class

The 2‑thio‑substituted imidazole scaffold is claimed in patent family US20060235054A1 / WO2002066446 as possessing immunomodulating and cytokine‑release‑inhibiting activity [1]. The general formula I encompasses substitution patterns that include benzylthio groups at C2 and aryl/alkyl groups at N1. While the specific 3‑CF₃,tosyl‑substituted target compound is not explicitly exemplified with quantitative IC₅₀ data in the patent, its core pharmacophore is validated by the patent's disclosure that compounds of this class inhibit TNF‑α release [1]. The target compound's unique combination of a 3‑CF₃ benzylthio group with an N‑tosyl protecting group represents an unexplored but pharmacophorically‑consistent member of this immunomodulatory class.

cytokine inhibition immunomodulation 2-thioimidazole pharmacophore

Recommended Research and Industrial Application Scenarios for 1-Tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole


SAR Expansion of 2‑Thio‑Substituted Imidazole Immunomodulators with Systematic CF₃ Positional Scanning

Procure the 3‑CF₃ regioisomer (868218‑15‑9) alongside the 4‑CF₃ analog (868218‑27‑3) to conduct paired in vitro cytokine‑release assays (e.g., LPS‑stimulated TNF‑α in human PBMCs). The quantified Δσ = 0.11 Hammett difference between meta and para substitution allows researchers to deconvolute electronic vs. steric contributions to target binding, an experimental design not feasible with a single regioisomer.

Membrane‑Permeability Tuning in Cell‑Based Phenotypic Screens Using Tosylated vs. Salt Forms

The N‑tosyl group raises estimated logP by 1.5–2.0 units relative to the hydrobromide salt , making the target compound more suitable for intracellular target engagement screens. Use in parallel with the untosylated hydrobromide salt to evaluate the impact of lipophilicity on phenotypic hit rate and cytotoxicity, enabling informed selection of the optimal physical form for primary screening.

¹⁹F‑NMR and Mass‑Spectrometric Probe for Metabolic Stability and Protein‑Binding Studies

The three chemically equivalent fluorine atoms of the –CF₃ group provide a strong, singlet ¹⁹F‑NMR signal absent in non‑fluorinated analogs, enabling label‑free detection in protein‑binding and metabolic stability assays. The molecular weight of 414.46 Da and characteristic isotopic pattern allow unambiguous LC‑MS identification even in complex biological matrices, a practical advantage over lighter, chlorine‑ or methyl‑substituted analogs .

Building Block for Late‑Stage Diversification via Tosyl Deprotection or Benzylthio Oxidation

The N‑tosyl group serves as a traceless protecting group that can be removed under reductive or basic conditions to reveal the free N1‑H imidazole for further functionalization. The benzylthioether linkage is amenable to oxidation to the corresponding sulfoxide or sulfone, creating additional hydrogen‑bond acceptor sites. This synthetic versatility positions the compound as a privileged intermediate for constructing focused libraries around the 2‑thio‑imidazole core .

Quote Request

Request a Quote for 1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.